Product packaging for 1a,1b-Dihomo-PGF2alpha(Cat. No.:CAS No. 57944-39-5)

1a,1b-Dihomo-PGF2alpha

Cat. No.: B159789
CAS No.: 57944-39-5
M. Wt: 382.5 g/mol
InChI Key: ZCTAOAWRUXSOQF-GWSKAPOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1a,1b-Dihomo-PGF2alpha is a prostaglandin derived from adrenic acid via the cyclooxygenase (COX) pathway and is of significant interest in lipid mediator research . Its biosynthesis from adrenic acid by microsomal enzymes has been historically characterized, establishing it as a key member of the dihomo-prostaglandin family . Contemporary research has identified this compound and related dihomo-prostaglandins as being markedly elevated in senescent cells, forming a crucial part of the Senescence-Associated Secretory Phenotype (SASP) . The biosynthesis of these oxylipins reinforces cellular senescence by promoting a permanent proliferative arrest and activating RAS signaling pathways, positioning this compound as a significant subject of study in the biology of aging and age-related pathologies . Researchers utilize this compound to investigate the role of lipid components in senescence and inflammatory processes, as oxylipins are potent signaling molecules with diverse physiological effects . Furthermore, studies of related prostaglandins, such as PGF2α, provide context for its potential roles in cardiovascular and renal systems, given that its precursor, adrenic acid, is selectively distributed in the renal medulla . This product is intended for research applications only, providing a critical tool for scientists exploring complex lipid signaling in cellular senescence, inflammation, and metabolic regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O5 B159789 1a,1b-Dihomo-PGF2alpha CAS No. 57944-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTAOAWRUXSOQF-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348000
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-39-5
Record name 1a,1b-Dihomoprostaglandin F2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,1b-Dihomoprostaglandin F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Enzymatic Synthesis of 1a,1b Dihomo Pgf2alpha

Precursor Utilization: Adrenic Acid Metabolism

The essential precursor for the biosynthesis of 1a,1b-Dihomo-PGF2α is adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (22:4, ω-6). wikipedia.org Adrenic acid is structurally similar to the more commonly known arachidonic acid (AA), differing only by a two-carbon chain elongation at the carboxylic acid end. wikipedia.orgahajournals.orgphysiology.org This fatty acid is a natural constituent of cellular lipids and is notably present in human umbilical vein endothelial cells, the brain, kidney, and adrenal gland. ahajournals.orgnih.govacs.org

Once released from membrane phospholipids, adrenic acid serves as a substrate for several enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. ahajournals.orgspandidos-publications.comnih.gov These pathways convert AdA into a series of docosanoids, which are signaling molecules analogous to the eicosanoids derived from arachidonic acid. ahajournals.org The synthesis of 1a,1b-Dihomo-PGF2α specifically proceeds through the cyclooxygenase pathway. caymanchem.comlipidmaps.org

Cyclooxygenase (COX) Pathway Involvement in Biosynthesis

The cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) endoperoxide synthases, are central to the formation of 1a,1b-Dihomo-PGF2α. nih.govlipidmaps.org These enzymes catalyze the committed step in the biosynthesis of dihomo-prostaglandins from adrenic acid. nih.gov Research conducted on various cell types and enzyme preparations has confirmed this crucial role.

Studies using human umbilical vein endothelial cells demonstrated that these cells metabolize adrenic acid into 1alpha,1beta-dihomoprostaglandins, including immunoreactive peaks corresponding to dihomo-PGE2 and dihomo-PGF2α. nih.gov This metabolic conversion is effectively blocked by COX inhibitors like indomethacin, confirming that the process is COX-dependent. nih.gov Further evidence comes from experiments with sheep vesicular gland microsomes, a rich source of COX enzymes, which were shown to convert adrenic acid into products structurally consistent with 1a,1b-dihomo-PGE2 and 1a,1b-dihomo-PGF2alpha. nih.govcaymanchem.com The use of prostaglandin synthetase inhibitors, such as naproxen, also halted this conversion, reinforcing the indispensable role of the COX pathway. nih.gov

Dihomo-Prostaglandin E2 as an Intermediate in this compound Biosynthesis

The formation of 1a,1b-Dihomo-PGF2α from adrenic acid is not a single-step conversion but involves a key intermediate: 1a,1b-Dihomo-Prostaglandin E2 (DH-PGE2). spandidos-publications.comnih.gov Adrenic acid is first acted upon by COX and a subsequent prostaglandin E synthase to yield DH-PGE2. caymanchem.commedchemexpress.com

This intermediate is then converted to 1a,1b-Dihomo-PGF2α. Research has shown that in incubation mixtures containing sheep vesicular gland microsomes, the addition of co-factors such as copper and reduced glutathione (B108866) enhanced the formation of this compound at the expense of 1a,1b-dihomo-PGE2. nih.gov This suggests an enzymatic conversion, likely catalyzed by a PGE2 9-ketoreductase activity, which is known to convert PGE2 to PGF2α in the arachidonic acid cascade. The precursor-product relationship was further substantiated by the chemical reduction of purified 1a,1b-dihomo-PGE2 with sodium borohydride, which successfully yielded this compound and its stereoisomer. nih.gov

Table 1: Key Molecules in the Biosynthesis of this compound

Molecule Chemical Formula Role in Pathway
Adrenic Acid C₂₂H₃₆O₂ Precursor
1a,1b-Dihomo-Prostaglandin E2 C₂₂H₃₆O₅ Intermediate
1a,1b-Dihomo-Prostaglandin F2alpha C₂₂H₃₈O₅ Final Product

Comparison with Arachidonic Acid-Derived Prostaglandin Synthesis

The biosynthesis of 1a,1b-Dihomo-PGF2α from adrenic acid shares many parallels with the synthesis of PGF2α from arachidonic acid (AA), but there are notable differences.

Substrate Structure: The primary structural difference is the carbon chain length; adrenic acid is a C22 fatty acid, whereas arachidonic acid is a C20 fatty acid. ahajournals.orgphysiology.org This results in the formation of "dihomo" (two extra carbons) prostaglandins (B1171923) from adrenic acid. wikipedia.org

Enzyme Competition: Both fatty acids act as substrates for the same COX enzymes and therefore compete for the enzyme's catalytic site. nih.gov Studies have shown that when present together, adrenic acid can reduce the metabolism of arachidonic acid, thereby decreasing the production of AA-derived prostaglandins. nih.govspandidos-publications.com

Reaction Efficiency: The COX enzymes exhibit a preference for arachidonic acid. The initial rate of oxygen consumption by prostaglandin synthetase when metabolizing adrenic acid was found to be approximately 25% of the rate observed with arachidonic acid, indicating that AdA is a less efficient substrate. nih.gov

Product Series: Adrenic acid metabolism leads to the "dihomo" series of prostaglandins (PG₂-series analogues), such as DH-PGE2 and DH-PGF2α. researchgate.net In contrast, arachidonic acid metabolism produces the standard series-2 prostaglandins, including PGE2 and PGF2α. researchgate.net

Table 2: Comparison of Adrenic Acid and Arachidonic Acid as COX Substrates

Feature Adrenic Acid Arachidonic Acid
Carbon Chain Length C22 (Docosatetraenoic acid) C20 (Eicosatetraenoic acid)
Resulting Prostaglandin Series Dihomo-Prostaglandins (e.g., DH-PGF2α) Prostaglandins (e.g., PGF2α)
Relative Reaction Rate Slower (approx. 25% of AA) nih.gov Faster nih.gov
Substrate Competition Competes with Arachidonic Acid nih.gov Competes with Adrenic Acid nih.gov

Endogenous Distribution and Cellular Localization of 1a,1b Dihomo Pgf2alpha

Organ-Specific Production: Focus on Renal Medulla

The kidney, and specifically the renal medulla, is a primary site for the synthesis of 1a,1b-Dihomo-PGF2alpha. This preferential production is attributed to the selective distribution of adrenic acid within this part of the organ. Studies have demonstrated that the family of dihomo-prostaglandins derived from adrenic acid may be preferentially synthesized in the kidney. The presence of adrenic acid in cellular lipids of the kidney provides the necessary substrate for cyclooxygenase (COX) enzymes to produce this compound and related compounds.

Cellular Sources: Macrophage-Like Cells and Glandular Tissues

At a cellular level, the production of dihomo-prostaglandins has been identified in specific cell types, notably those involved in inflammatory and secretory processes.

Macrophage-Like Cells : Research has observed the production of arachidonate-derived dihomo-prostaglandins in endotoxin-stimulated macrophage-like cells. Adrenic acid, the precursor to this compound, has specific functions within macrophages and can be released following cellular stimulation.

Glandular Tissues : Seminal vesicles are a notable glandular source for the biosynthesis of this compound. Studies using sheep vesicular gland microsomes demonstrated the conversion of adrenic acid into both 1a,1b-dihomo-PGE2 and this compound. This synthesis highlights the role of glandular tissues in producing this specific class of prostaglandins (B1171923).

Presence in Biological Matrices: Plasma, Urine, and Follicular Fluid

This compound and its variants have been identified in various biological fluids, which are often analyzed to understand physiological and pathological states.

Plasma and Urine : Studies analyzing oxylipins have detected variants of PGF2α in both plasma and urine. The analytical methods for these studies involve the extraction of these compounds from biological fluids, confirming their presence in circulation and as excretory metabolites.

Follicular Fluid : The follicular fluid within the ovaries is a complex microenvironment containing a wide array of signaling molecules, including numerous prostaglandins such as PGE1, PGE2, and PGF2α. While comprehensive analyses have identified many prostaglandins crucial for reproductive processes, the specific presence of this compound in follicular fluid is not explicitly documented in these studies.

Interactive Data Table: Documented Locations of this compound and its Precursor

Location TypeSpecific LocationCompound DetectedKey Finding
Organ Renal MedullaThis compoundPrimary site of synthesis due to high adrenic acid concentration.
Cellular Macrophage-like cellsDihomo-prostaglandinsProduction is stimulated by inflammatory signals like endotoxins.
Cellular Glandular Tissue (Seminal Vesicles)This compoundGland microsomes actively convert adrenic acid to dihomo-prostaglandins.
Biological Matrix PlasmaVariants of PGF2αCompound is present in circulation.
Biological Matrix UrineVariants of PGF2αCompound is excreted as a metabolite.
Biological Matrix Follicular FluidPGF2α (standard)A complex prostaglandin (B15479496) milieu exists, but the dihomo variant is not specified.

Preclinical Biological Roles and Functional Implications of 1a,1b Dihomo Pgf2alpha

Modulation of Oxylipin Biosynthesis and Signaling Pathways

1a,1b-Dihomo-Prostaglandin F2alpha (1a,1b-Dihomo-PGF2α) is a specialized lipid mediator derived from adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid. caymanchem.com Its synthesis is a key part of the broader oxylipin biosynthesis network, which becomes particularly active under certain cellular stress conditions like senescence. nih.gov The production of 1a,1b-Dihomo-PGF2α occurs via the cyclooxygenase (COX) pathway, where enzymes metabolize AdA into various dihomo-prostaglandins. caymanchem.comnih.gov

Studies using sheep vesicular gland microsomes have demonstrated the direct conversion of adrenic acid into products identified as 1a,1b-dihomo-PGE2 and 1a,1b-dihomo-PGF2α. nih.gov The formation of 1a,1b-dihomo-PGF2α can be selectively increased by adding copper and reduced glutathione (B108866) to the reaction, which favors its synthesis over 1a,1b-dihomo-PGE2. nih.gov Furthermore, chemical reduction of 1a,1b-dihomo-PGE2 can also yield 1a,1b-dihomo-PGF2α. nih.gov

In the context of cellular signaling, the biosynthesis of dihomo-prostaglandins from adrenic acid can influence the balance of lipid mediators. Adrenic acid competes with the more common arachidonic acid (AA) for the same COX enzymes. nih.gov This competition can reduce the production of prostaglandins (B1171923) derived from AA, such as Prostaglandin (B15479496) I2, a potent inhibitor of platelet aggregation. nih.gov This modulation highlights a significant functional implication, whereby an increase in adrenic acid metabolism can alter vascular homeostasis and other physiological processes regulated by AA-derived eicosanoids.

Involvement in Cellular Senescence and Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is a state of irreversible growth arrest often triggered by stress, and it is accompanied by a complex secretome known as the Senescence-Associated Secretory Phenotype (SASP). nih.govpbbmi.org The SASP includes a wide array of secreted proteins that can have profound effects on the tissue microenvironment. ucsf.edu Emerging research has identified lipids, particularly oxylipins, as a critical but understudied component of the SASP. nih.gov

Senescent cells exhibit a marked upregulation in the biosynthesis of various oxylipins, with dihomo-prostaglandins derived from adrenic acid being primary products. nih.gov Among the prostaglandins that increase in senescent cells are variants of PGD2, PGE2, and PGF2α, including 1a,1b-dihomo-PGF2α. nih.gov This activation of oxylipin biosynthesis contributes to establishing and reinforcing the senescent state and promotes aspects of the SASP. nih.gov

Table 1: Upregulation of Oxylipins in Senescent Cells

This table summarizes the key classes of oxylipins and related molecules that are found to be elevated in senescent cells, indicating a broad activation of lipid mediator biosynthesis.

Oxylipin ClassSpecific Examples Mentioned in ResearchReference
Dihomo-Prostaglandins1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2), 1a,1b-dihomo-PGD2, 1a,1b-dihomo-PGE2, variants of 1a,1b-dihomo-PGF2α nih.gov
LeukotrienesLeukotriene B4 (LTB4) nih.gov
Lipoxygenase Products5-hydroxyeicosatetraenoic acid (5-HETE) nih.gov

A distinguishing feature of certain senescence-associated prostaglandins, particularly the related compound 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), is their intracellular accumulation. nih.gov Unlike many SASP components that are actively secreted, these lipid mediators are largely retained within the senescent cell. nih.govresearchgate.net This intracellular buildup is a hallmark of the senescent state. nih.gov

The release of these accumulated prostaglandins into the extracellular environment is not a feature of viable senescent cells but rather a consequence of their death. nih.gov When senescent cells are eliminated, a process known as senolysis, their membrane integrity is compromised, leading to the release of their internal contents, including the stored dihomo-prostaglandins. nih.govnih.gov This phenomenon has led to the proposal of these lipids as biomarkers for detecting the efficacy of senolytic therapies in vivo. researchgate.netnih.gov For instance, in mouse models, treatment with a senolytic drug resulted in elevated levels of dihomo-15d-PGJ2 in both plasma and urine, corresponding with the clearance of senescent cells. researchgate.net

The accumulation of dihomo-prostaglandins within senescent cells is not a passive event; these molecules are biologically active and contribute to maintaining the senescent phenotype. nih.gov Prostaglandin D2-related lipids, including the dihomo-prostaglandins, have been shown to promote the senescence arrest and the SASP by activating the RAS signaling pathway. nih.govnih.gov

RAS proteins are key regulators of cellular physiology, cycling between active and inactive states to control fundamental processes. nih.gov The activation of RAS by these lipids helps to reinforce the cell cycle arrest and other features of senescence. nih.gov This creates a positive feedback loop where the production of dihomo-prostaglandins activates RAS, which in turn sustains the senescent state. nih.gov This mechanism highlights a cell-autonomous role for these lipids in locking cells into a senescent state.

Associations with Physiological and Pathophysiological States in Animal Models

While much of the research on 1a,1b-dihomo-PGF2α is focused on cellular mechanisms, its parent compound, PGF2α, has well-documented roles in various physiological and pathophysiological states in animal models, offering context for the potential in vivo functions of its dihomo-analogs.

Prostaglandin F2α is a critical regulator of reproductive function in female mammals, primarily known for its role as a luteolysin—an agent that causes the regression of the corpus luteum (CL). nih.gov This action is essential for regulating the length of the estrous cycle. nih.gov

In animal models such as cows and sheep, administration of PGF2α or its analogs is a standard method to synchronize estrus for breeding purposes. nih.gov Studies in bovine models have shown that PGF2α sensitivity varies with the stage of pregnancy, with the uterus becoming more sensitive while the ovary becomes less so. nih.gov PGF2α exerts its effects by interacting with other vasoactive substances like endothelin-1 (B181129) to suppress progesterone (B1679170) release from the CL, thereby initiating functional luteolysis. nih.gov In male mice, receptors for PGF2α have been localized to the Leydig cells of the testis, suggesting a role in male reproductive physiology as well. nih.gov Given that 1a,1b-dihomo-PGF2α is a structural analog of PGF2α, it may have similar or modulatory effects on these reproductive processes, although specific in vivo studies are needed.

Table 2: Documented Ovarian Responses to PGF2α in Animal Models

This table outlines the observed effects of Prostaglandin F2α on ovarian function in various animal models, providing a basis for the potential roles of its dihomo-analog.

Animal ModelPhysiological ResponseKey FindingReference
Bovine (Cow)LuteolysisPGF2α is the primary luteolysin, suppressing progesterone release from the corpus luteum. nih.gov
Bovine (Cow)Ovarian ContractionOvaries from nonpregnant cows show a slow, strong contractile response to PGF2α. nih.gov
Ovine (Sheep)Luteal Cell Death (Apoptosis)PGF2α induces apoptosis in the corpus luteum. nih.gov
Equine (Mare)Luteal RegressionPulses of PGF from the endometrium cause regression of the corpus luteum. oup.com

The link between oxylipin biosynthesis and cellular senescence inherently connects 1a,1b-dihomo-PGF2α to oxidative stress, as oxidative damage is a primary inducer of senescence. nih.gov The response to oxidative stress involves a complex network of antioxidant defenses. nih.gov

In animal models, the administration of PGF2α has been shown to induce oxidative stress in the corpus luteum, triggering an adaptive antioxidant response. nih.gov Specifically, in sheep, PGF2α-induced luteal cell death is accompanied by a transient increase in the activity of the antioxidant enzyme catalase. nih.gov This suggests that the physiological actions of prostaglandins can be mediated, in part, through the generation of reactive oxygen species (ROS) and the subsequent cellular response to this oxidative challenge. nih.gov The increased production of dihomo-prostaglandins in senescent cells, which are themselves often a result of oxidative stress, suggests these lipid mediators are part of a broader feedback mechanism involved in the cellular response to oxidative damage.

Potential as a Preclinical Biomarker for Disease States

The investigation into 1a,1b-Dihomo-PGF2alpha as a preclinical biomarker is centered on its association with cellular senescence, a fundamental process implicated in aging and numerous age-related pathologies. Senescent cells, which enter a state of irreversible growth arrest, accumulate in tissues over time and contribute to disease development through the secretion of a complex mix of factors known as the senescence-associated secretory phenotype (SASP).

Recent research has identified oxylipins, a class of lipid mediators, as a component of the SASP. Studies have shown that senescent cells significantly increase their biosynthesis of a range of dihomo-prostaglandins derived from adrenic acid. nih.gov Among these, variants of this compound have been noted to be elevated. nih.gov This suggests that the presence and concentration of this compound could serve as a marker for the burden of senescent cells in various tissues.

The connection to cellular senescence positions this compound as a candidate biomarker for a variety of conditions, including but not limited to neurodegenerative diseases, cardiovascular disorders, and metabolic diseases, all of which have a known senescence-related component. nih.gov Furthermore, a related dihomo-prostaglandin, 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), has been identified as a specific biomarker for senolysis, the process of clearing senescent cells. nih.gov The release of this intracellular prostaglandin is a hallmark of senescent cell death, indicating that monitoring levels of dihomo-prostaglandins could be crucial for evaluating the efficacy of senolytic therapies. nih.gov

Additionally, this compound is known to be produced predominantly in the renal medulla, where its precursor, adrenic acid, is selectively found. caymanchem.comglpbio.com This localized production suggests a potential utility as a more specific biomarker for monitoring pathological states within the kidney.

The following table summarizes the preclinical findings related to this compound and associated compounds as biomarkers.

Biomarker CandidateAssociated Biological ProcessImplicated Disease States (Preclinical)Key Findings
This compound Cellular SenescenceAge-Related Pathologies, Renal DiseaseLevels of 1a,1b-dihomo prostaglandin variants are increased in senescent cells. nih.gov It is primarily produced in the renal medulla. caymanchem.comglpbio.com
Dihomo-15d-PGJ2 Senolysis (Clearance of Senescent Cells)Age-Related PathologiesReleased from senescent cells upon their destruction, serving as a direct marker of senolytic activity. nih.gov

Interactions with Prostaglandin Receptors and Downstream Signaling (In Vitro/In Silico)

The direct interaction of this compound with prostaglandin receptors and its specific downstream signaling consequences are not yet extensively characterized in the scientific literature. As a dihomo-analog of Prostaglandin F2alpha (PGF2α), its activity is often theoretically contextualized by the known actions of PGF2α. caymanchem.com

PGF2α primarily exerts its biological effects by binding to the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). nih.gov Activation of the FP receptor by PGF2α is known to initiate a cascade of intracellular signaling events. This process typically involves the coupling to Gαq/11 and Gα12/13 proteins. nih.gov

The canonical downstream signaling pathway for PGF2α following FP receptor activation includes:

Intracellular Calcium Mobilization : Activation of the Gαq pathway leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.gov

Protein Kinase C (PKC) Activation : The increase in intracellular calcium, along with the production of diacylglycerol (DAG) from phospholipase C activity, synergistically activates members of the Protein Kinase C family. nih.gov

These signaling events mediate the various physiological and pathological functions attributed to PGF2α, such as smooth muscle contraction and cellular senescence in vascular smooth muscle cells. nih.govnih.gov

However, specific in vitro binding assays to determine the affinity and selectivity of this compound for the FP receptor or other prostaglandin receptors (e.g., EP, DP, IP) have not been detailed in available research. Similarly, dedicated in vitro functional assays, such as calcium flux or PKC activation studies using this compound as the specific ligand, are not documented. Furthermore, in silico studies, including molecular docking simulations to predict the binding mode and affinity of this compound within the ligand-binding pocket of the FP receptor, have not been published.

While other dihomo-prostaglandins have been studied, such as PGH1 which activates the CRTH2 receptor (a PGD2 receptor) nih.gov, these findings cannot be directly extrapolated to this compound. Therefore, a comprehensive understanding of the specific receptor interactions and signaling pathways for this compound remains an area for future investigation.

Advanced Analytical Methodologies for 1a,1b Dihomo Pgf2alpha Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) stands as the cornerstone for the selective and sensitive detection of 1a,1b-Dihomo-PGF2alpha in complex biological matrices. Its ability to distinguish between structurally similar molecules makes it indispensable for lipid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has historically been a robust method for the analysis of prostaglandins (B1171923) and related compounds, including this compound. nih.govacs.org This technique requires chemical derivatization to increase the volatility and thermal stability of the analyte, allowing it to traverse the gas chromatograph. semanticscholar.orgsigmaaldrich.com

A common derivatization strategy involves a multi-step process. nih.gov For instance, the ketone groups can be treated with methoxyamine, followed by esterification of the carboxylic acid group with diazomethane, and subsequent silylation of the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com This process yields a derivative with excellent chromatographic properties and a characteristic mass spectrum, facilitating its identification and quantification. nih.gov GC-MS analysis provides high chromatographic resolution, which is crucial for separating this compound from other isomeric and structurally related lipids. shimadzu.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred method for the quantification of this compound due to its high sensitivity, specificity, and throughput. nih.govmdpi.com This technique couples the superior separation capabilities of UPLC with the precise detection of tandem mass spectrometry.

In a typical UPLC-MS/MS workflow, this compound is monitored using Multiple Reaction Monitoring (MRM). lcms.czhelsinki.fi This involves selecting the precursor ion (the molecular ion of the compound) and a specific product ion that is generated upon fragmentation. For this compound, a common precursor-to-product ion transition is m/z 381.3 → 337.2. lcms.cz The use of dynamic MRM (dMRM) can further enhance the sensitivity and allows for the simultaneous analysis of a large number of analytes in a single run. nih.gov

Table 1: UPLC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Precursor Ion (Q1) m/z381.3, 381.4 lcms.czuni-wuppertal.de
Product Ion (Q3) m/z337.2, 221.1 lcms.czuni-wuppertal.de
Retention Time (min)3.77 lcms.cz

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest before instrumental analysis. nih.gov For this compound, this often involves solid-phase extraction (SPE) following liquid-liquid extraction. nih.govdmbj.org.rs

As mentioned for GC-MS, derivatization is a key step to improve the analytical characteristics of this compound. nih.gov The primary goals of derivatization in this context are to:

Increase Volatility: Essential for GC-based methods. semanticscholar.org

Enhance Thermal Stability: Prevents degradation of the molecule at high temperatures in the GC injector and column. sigmaaldrich.com

Improve Ionization Efficiency: Can lead to better sensitivity in mass spectrometry.

Produce Characteristic Fragment Ions: Aids in the structural elucidation and specific detection in MS/MS. semanticscholar.org

Common derivatization reagents include silylating agents like BSTFA and alkylating agents like diazomethane. nih.govresearchgate.net The choice of derivatization strategy depends on the analytical platform being used (GC-MS vs. LC-MS) and the specific functional groups present in the molecule.

Application of Internal Standards in Quantitative Analysis

For accurate quantification, especially in complex biological samples where matrix effects can be significant, the use of an internal standard is crucial. uni-wuppertal.deresearchgate.net An ideal internal standard for this compound is a stable isotope-labeled version of the analyte itself, such as a deuterated analog (e.g., PGF2α-d4). lcms.czresearchgate.net

Metabolomics and Lipidomics Approaches for Comprehensive Profiling

This compound is often included in broader metabolomics and lipidomics studies that aim to profile a wide array of signaling lipids simultaneously. shimadzu.commdpi.com These approaches provide a comprehensive view of the lipid landscape within a biological system and can reveal interconnected pathway alterations.

Targeted lipidomics methods, often utilizing UPLC-MS/MS, are designed to quantify a predefined list of lipids, including this compound and other eicosanoids, neuroprostanes, and isoprostanes. nih.govrsc.orgzenodo.org These methods offer high sensitivity and specificity for the targeted compounds. For instance, studies have incorporated this compound in panels of over 100 oxylipins to investigate inflammatory processes. nih.gov

Untargeted metabolomics, on the other hand, aims to detect and identify as many metabolites as possible in a sample without a predefined list. nih.gov Subsequent analysis can reveal unexpected changes in lipid metabolism, including alterations in the levels of this compound, which can then be validated using targeted approaches. mdpi.com These comprehensive profiling techniques are powerful tools for biomarker discovery and for understanding the complex roles of lipids in health and disease. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Stereochemical Considerations and Isomerism

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of the biological activity of prostaglandins (B1171923). The specific orientation of hydroxyl groups and the geometry of double bonds in 1a,1b-Dihomo-PGF2alpha are essential for its molecular interactions and function.

The formal chemical name for this compound is 9α,11α,15S-trihydroxy-1a,1b-dihomo-prosta-5Z,13E-dien-1-oic acid. caymanchem.com This nomenclature precisely defines its stereochemical configuration. The term "1a,1b-dihomo" indicates that the carboxylic acid side chain has been extended by two methylene (B1212753) groups compared to the parent prostaglandin (B15479496) structure.

Key stereochemical features include:

Hydroxyl Groups: The hydroxyl (-OH) groups at carbons 9 and 11 are in the alpha (α) configuration, meaning they are oriented below the plane of the five-membered cyclopentane (B165970) ring. The hydroxyl group at carbon 15 is in the S configuration. caymanchem.com

Double Bonds: The molecule contains two double bonds in its side chains. The bond between carbons 5 and 6 is in the cis (Z) configuration, while the bond between carbons 13 and 14 is in the trans (E) configuration. caymanchem.com

The existence of isomers, molecules with the same chemical formula but different arrangements of atoms, is a significant aspect of prostaglandin chemistry. For this compound, several types of isomers are possible:

Epimers: These are diastereomers that differ in configuration at only one stereocenter. A notable example is 1a,1b-dihomo-PGF2beta, which is formed alongside the alpha isomer during the chemical reduction of 1a,1b-dihomo-PGE2. nih.gov This suggests a difference in the orientation of the hydroxyl group at either C-9 or C-11 (the beta configuration being above the ring plane).

Geometric Isomers: Isomers related to the configuration of the double bonds (e.g., 5E or 13Z) are also possible, though the naturally occurring and biologically relevant forms typically maintain the 5Z, 13E geometry.

Enantiomers: The non-superimposable mirror image of the natural molecule, referred to as an ent-prostaglandin, would be another possible isomer. medchemexpress.comlibretexts.org

The precise stereochemistry is crucial for receptor binding and biological activity. Studies on PGF2α analogs have shown that inverting the configuration at C-9 or C-11 can significantly alter the compound's potency and receptor interaction profile. nih.gov

Stereochemical FeatureConfiguration in this compoundSignificance
C-9 Hydroxyl Groupα (alpha)Defines the F-series prostaglandin; crucial for receptor interaction.
C-11 Hydroxyl Groupα (alpha)Contributes to the overall 3D structure and binding affinity.
C-15 Hydroxyl GroupSEssential for the biological activity of most natural prostaglandins.
C-5/C-6 Double BondZ (cis)Influences the conformation of the carboxylic acid side chain.
C-13/C-14 Double BondE (trans)Affects the geometry of the lower side chain and interaction with enzymes and receptors.

Comparative Analysis with Prostaglandin F2alpha and Other Dihomo-Prostaglandins

This compound belongs to the family of dihomo-prostaglandins, which are structurally similar to the more common prostaglandins but are derived from a different fatty acid precursor. This difference in origin leads to variations in their biosynthesis and biological effects.

Biosynthetic Precursors and Formation: The primary difference between PGF2α and this compound lies in their biosynthetic precursors.

Prostaglandin F2alpha (PGF2α) is synthesized from arachidonic acid (a 20-carbon omega-6 fatty acid). nih.gov

This compound is synthesized from adrenic acid (a 22-carbon omega-6 fatty acid). caymanchem.comnih.gov

The enzymatic conversion of these precursors by cyclooxygenase (prostaglandin synthetase) shows different efficiencies. The initial rate of oxygen uptake by prostaglandin synthetase using adrenic acid as a substrate is only about 25% of the rate observed with arachidonic acid. nih.gov This suggests that the production of dihomo-prostaglandins may be less efficient than that of the corresponding 20-carbon prostaglandins.

Human umbilical vein endothelial cells have been shown to metabolize adrenic acid into 1a,1b-dihomoprostaglandins, including the precursor to 1a,1b-dihomo-prostacyclin (PGI2). nih.gov Furthermore, adrenic acid can compete with arachidonic acid for the cyclooxygenase enzyme, potentially reducing the formation of arachidonic acid-derived prostaglandins like PGI2. nih.gov This competitive inhibition is significant because the resulting dihomo-prostacyclin I2 was found to be approximately 100 times less potent than PGI2 in inhibiting platelet aggregation. nih.gov

Comparative Biological Levels: The relative levels of different prostaglandins can vary significantly in different biological contexts. A study investigating lipid peroxidation in Alzheimer's disease analyzed the plasma levels of various eicosanoids, including PGF2α and 1a,1b-dihomo-PGF2α, in different patient groups. The results highlighted distinct profiles for these two compounds. For instance, in the non-Alzheimer's disease (non-AD) neurological disorders group, the levels of 1a,1b-dihomo-PGF2α were notably higher compared to healthy controls and AD patients, a finding consistent with other studies. mdpi.com Conversely, PGF2α levels showed a different pattern across the same groups.

Plasma Levels of PGF2α and 1a,1b-dihomo-PGF2α in Different Study Groups (pg/mL, mean ± SD) mdpi.com
CompoundHealthy (n=30)Non-AD (n=30)MCI-AD (n=30)MD-AD (n=30)
PGF2α15.7 ± 1.610.3 ± 1.114.0 ± 1.213.0 ± 1.2
1a,1b-Dihomo-PGF2α1.5 ± 0.34.5 ± 0.50.8 ± 0.10.9 ± 0.2
Data adapted from a study on lipid peroxidation in Alzheimer's disease. mdpi.com MCI-AD: Mild Cognitive Impairment due to AD; MD-AD: Mild Dementia due to AD.

This comparative data underscores that this compound and PGF2α are not just structural analogs but also have distinct metabolic pathways and are regulated differently in various physiological and pathological states. The extension of the carboxylic acid chain in the dihomo structure significantly influences its interaction with metabolic enzymes and its ultimate biological activity profile compared to its 20-carbon counterpart.

Emerging Research Avenues and Future Perspectives for 1a,1b Dihomo Pgf2alpha

Elucidation of Undiscovered Metabolic Fates

The complete metabolic pathway of 1a,1b-Dihomo-PGF2alpha remains largely uncharted territory. It is understood to be the theoretical product of adrenic acid metabolism by the COX pathway, with primary production noted in the renal medulla where adrenic acid is abundant. caymanchem.comglpbio.com Studies have demonstrated its biosynthesis from 7,10,13,16-docosatetraenoic acid (adrenic acid) by sheep vesicular gland microsomes. nih.gov The formation of this compound can be enhanced in the presence of copper and reduced glutathione (B108866), which shifts the synthesis away from 1a,1b-Dihomo-PGE2. nih.gov

However, the subsequent catabolic steps and the full range of its metabolites are yet to be fully elucidated. The typical degradation pathways for prostaglandins (B1171923) involve 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group, followed by further oxidation. aacrjournals.org Studies on PGF2alpha in ocular tissues of humans and rabbits have shown a lack of metabolism, suggesting that these tissues lack the necessary enzymes for prostaglandin (B15479496) degradation. nih.gov Future research should investigate whether this compound follows a similar metabolic route or if its structural difference leads to unique metabolic fates. Advanced metabolomic approaches will be crucial in identifying and quantifying its downstream metabolites in various biological systems.

Table 1: Biosynthesis and Known Modulators of this compound

PrecursorEnzyme PathwayKey ModulatorsResulting ProductsReference
Adrenic Acid (7,10,13,16-docosatetraenoic acid)Cyclooxygenase (COX)Copper and reduced glutathione (increase formation)This compound, 1a,1b-Dihomo-PGE2 nih.gov

Identification of Novel Receptor Interactions

The biological effects of prostaglandins are mediated through their interaction with specific G-protein coupled receptors. aacrjournals.org Given its structural similarity to PGF2alpha, this compound is presumed to be an agonist for the prostaglandin F receptor (FP). medchemexpress.com Competition studies for [3H]prostaglandin F2α binding have indeed suggested an interaction with the FP receptor. researchgate.net

However, the potential for this compound to interact with other prostanoid receptors or even novel, yet-to-be-identified receptors remains an exciting area of investigation. The two-carbon extension in its alpha-chain could alter its binding affinity and selectivity profile compared to PGF2alpha. For instance, the various prostaglandin E2 (PGE2) receptors (EP1-4) mediate a wide range of, sometimes opposing, biological effects. aacrjournals.org It is plausible that this compound may exhibit a unique pattern of cross-reactivity with other prostaglandin receptors, which could explain distinct physiological roles. Future research employing comprehensive receptor binding assays and functional studies using cells expressing different prostaglandin receptor subtypes will be essential to fully characterize its receptor interaction profile.

Development of Advanced Preclinical Models for Functional Studies

To unravel the in vivo functions of this compound, the development and utilization of sophisticated preclinical models are paramount. Current research on prostaglandins utilizes a variety of models that could be adapted for studying this specific dihomo-prostaglandin.

For inflammatory conditions, models such as carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced arthritis are commonly used to assess the role of inflammatory mediators. mdpi.com Given that prostaglandins are key players in inflammation, these models could be instrumental in determining the pro- or anti-inflammatory properties of this compound.

In the context of neuroinflammation, which is a hallmark of neurodegenerative diseases like Parkinson's, advanced cellular models and in vivo models are being developed to test therapies that modulate prostaglandin biology. michaeljfox.org Investigating the levels and effects of this compound in these models could provide insights into its role in brain health and disease.

Furthermore, animal models are crucial for studying the role of prostaglandins in traumatic injury and the subsequent immune response. nih.gov The use of larger animal models allows for repeated sampling and more detailed longitudinal studies. nih.gov Specific to renal function, where this compound is primarily produced, mouse and zebrafish models of ciliopathies have been used to study the effects of prostaglandin analogs on kidney phenotypes. pnas.org These models offer a valuable platform to explore the specific physiological and pathological roles of this compound in the kidney and other organs.

Table 2: Potential Preclinical Models for Investigating this compound Function

Research AreaPreclinical ModelPotential Application for this compound ResearchReference
InflammationCarrageenan-induced paw edema, CFA-induced arthritisTo determine the pro- or anti-inflammatory effects. mdpi.com
NeuroinflammationCellular and in vivo models of Parkinson's DiseaseTo investigate its role in neurodegenerative processes. michaeljfox.org
Traumatic InjuryMurine and large animal models of traumaTo study its involvement in the immune response to injury. nih.gov
Kidney DiseaseZebrafish and mouse models of nephronophthisisTo explore its function in renal physiology and pathology. pnas.org
Ocular ConditionsIn vivo models of ocular hypertensionTo assess its potential therapeutic effects in glaucoma. nih.gov

Exploration of Interplay with Other Lipid Mediators

This compound does not act in isolation; its biological functions are likely influenced by and, in turn, influence a complex network of other lipid mediators. It is part of the eicosanoid family, which includes a wide array of signaling molecules derived from polyunsaturated fatty acids. 4open-sciences.orglibretexts.org The synthesis of this compound is intrinsically linked to the metabolism of adrenic acid, placing it in a parallel pathway to the well-known arachidonic acid cascade that produces prostaglandins of the 2-series (e.g., PGE2, PGF2α). caymanchem.comnih.gov

Studies have shown the co-occurrence of this compound with other prostaglandins in various biological contexts. For example, in a guinea pig model of infectious conjunctivitis, levels of 1a,1b-Dihomo-PGF2α were found to increase. nih.gov In studies of cellular senescence, senescent cells were found to produce elevated levels of 1a,1b-dihomo-prostaglandins, including 1a,1b-Dihomo-PGF2α, alongside other prostaglandins and leukotrienes. nih.gov Furthermore, in the gut of mice expressing sPLA2-IIA, a key enzyme in releasing fatty acid precursors, both PGF2α and 1a,1b-dihomo-PGF2α were significantly increased. semanticscholar.org

Q & A

Q. How to address interspecies variability when extrapolating 1a,1b-Dihomo-PGF2α findings from rodents to humans?

  • Compare metabolic pathways using in silico tools (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG).
  • Validate human relevance via 3D organoid models or ex vivo human tissue assays .

Methodological Notes

  • Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data archiving. Platforms like Zenodo or institutional repositories ensure compliance .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework (OSF) and detail reagent lot numbers in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.